molecular formula C14H14N2O5 B6506413 ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate CAS No. 1428347-74-3

ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate

Cat. No.: B6506413
CAS No.: 1428347-74-3
M. Wt: 290.27 g/mol
InChI Key: HNJFBRYXZXMLFG-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate is a chemical compound featuring an isoxazole heterocycle linked to an ethyl benzoate core via an amide bond. Isoxazole derivatives are a prominent class of heterocyclic compounds known for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery research . The structural versatility of the isoxazole ring allows for interactions with various biological targets. Researchers are increasingly exploring green chemistry approaches, such as ultrasound-assisted synthesis, to develop isoxazole derivatives more efficiently . This particular compound combines the isoxazole motif with a benzoate ester, a structure common in many bioactive molecules. The specific placement of the methoxy group on the isoxazole ring and the amide linkage to the para-position of the benzoate are key structural features that can be tuned to modulate the compound's physicochemical properties and biological activity . Such molecules are of significant interest in scientific research for developing new therapeutic agents and studying structure-activity relationships (SAR). This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 4-[(3-methoxy-1,2-oxazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-3-20-14(18)9-4-6-10(7-5-9)15-13(17)11-8-12(19-2)16-21-11/h4-8H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJFBRYXZXMLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : DMF (boiling point: 153°C) is preferred due to its ability to stabilize intermediates and facilitate cyclization at elevated temperatures.

  • Temperature : Reactions are conducted at 130–160°C, often under reflux, to achieve completion within 5–10 hours.

  • Stoichiometry : A 2:1 molar ratio of thiourea to diketone ester ensures complete conversion, with excess thiourea acting as a scavenger for byproducts.

Table 1: Oxazole Synthesis Conditions and Yields

SolventTemperature (°C)Time (h)Yield (%)
DMF160878
DMSO1401065
Solvent-free1501260

Data adapted from US6333414B1.

The product is isolated via precipitation upon cooling, followed by filtration and recrystallization from dichloromethane or ethyl acetate.

Amide Bond Formation through Carbodiimide-Mediated Coupling

The oxazole intermediate is coupled with ethyl 4-aminobenzoate using carbodiimide-based activation. Research from White Rose et al. highlights two dominant strategies:

Method A: DCC/DMAP Activation

  • Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Procedure : The carboxylic acid (3-methoxy-1,2-oxazole-5-carboxylic acid) is activated in situ by DCC, forming an O-acylisourea intermediate. DMAP catalyzes nucleophilic attack by the amine (ethyl 4-aminobenzoate), yielding the amide.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 70–85% after purification via silica gel chromatography (eluent: dichloromethane/methanol).

Method B: Oxalyl Chloride Activation

  • Reagents : Oxalyl chloride in dichloromethane with catalytic DMF.

  • Procedure : The carboxylic acid is converted to its acyl chloride, which reacts directly with the amine.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : 65–75% after aqueous work-up and recrystallization.

Table 2: Comparison of Amidation Methods

MethodReagentsTime (h)Yield (%)Purity (%)
ADCC/DMAP248598
BOxalyl chloride47595

Data synthesized from.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction times.

  • Parameters : Residence time of 30–60 minutes at 150°C, achieving 80% conversion in a single pass.

Automated Purification Systems

  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients ensures >99% purity for pharmaceutical applications.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product with consistent melting points (mp: 120–122°C).

Purification and Characterization Techniques

Purification Workflow

  • Crude Isolation : Precipitation in ice-water followed by filtration.

  • Chromatography : Silica gel column with dichloromethane/methanol (99:1 to 95:5) removes unreacted starting materials.

  • Final Recrystallization : Ethyl acetate/hexane (1:3) produces analytically pure compound.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.05 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (s, 1H, oxazole-H), 4.35 (q, J=7.0 Hz, 2H, OCH₂), 3.90 (s, 3H, OCH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), 1600 cm⁻¹ (oxazole ring) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-(3-hydroxy-1,2-oxazole-5-amido)benzoate.

    Reduction: Formation of ethyl 4-(3-methoxy-1,2-oxazoline-5-amido)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on heterocyclic substituents and linkage types. Below is a comparative analysis using evidence-derived examples:

Compound Name & Structure Key Functional Groups Physicochemical Properties Synthesis & Applications
Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate 1,2-Oxazole, methoxy, amide, ester High logP (predicted), moderate solubility Likely synthesized via amide coupling
I-6273: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylamino)benzoate 3-Methylisoxazole, phenethylamino linker, ester Increased lipophilicity due to aromatic linker Bioactive in receptor-targeted studies
Ethyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate 1,2,4-Oxadiazole, trifluoromethyl, ester Enhanced metabolic stability Radiolabeled for PET imaging applications
Ethyl 4-(dimethylamino)benzoate Dimethylamino, ester High reactivity in polymerization Co-initiator in resin cements
Ethyl 5-amino-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-4-isoxazolecarboxylate Dichlorobenzoyloxy, ethoxy linker, isoxazole Electron-withdrawing substituents Potential agrochemical precursor

Key Findings:

Heterocycle Influence: 1,2-Oxazole (Isoxazole) vs. Methoxy vs. Trifluoromethyl: The methoxy group in the target compound donates electrons, contrasting with the electron-withdrawing trifluoromethyl group in oxadiazole analogues, which enhances metabolic stability .

Linkage Effects: Amide vs. Phenethylamino: Direct amide linkage (target compound) may reduce steric hindrance compared to I-6273’s phenethylamino group, favoring target engagement . Ethoxy vs. Ester: Ethyl 4-(dimethylamino)benzoate lacks a heterocycle but demonstrates high reactivity in polymerization, highlighting the role of substituent electronic properties.

Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based analogues in resin cements, emphasizing the importance of substituent choice in material science .

Biological Activity

Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy group and the benzoate moiety further enhances its chemical reactivity and potential bioactivity.

Structural Formula

C13H14N2O4\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The oxazole ring can modulate enzymatic activity by either inhibiting or activating specific pathways. Ongoing research aims to elucidate the precise molecular targets and pathways involved in its action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli 0.0195 mg/mL
Bacillus mycoides 0.0048 mg/mL
Candida albicans 0.039 mg/mL
Staphylococcus aureus 5.64 µM
Pseudomonas aeruginosa 13.40 µM

The compound's effectiveness against these microorganisms suggests it could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and disruption of microtubule networks.

Case Study: Anticancer Activity

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and T47D (breast cancer). The observed IC50 values were comparable to established chemotherapeutics, indicating its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other oxazole derivatives:

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityKey Features
Aleglitazar AntidiabeticOxazole derivative
Ditazole Platelet aggregation inhibitorContains oxazole ring
Mubritinib Tyrosine kinase inhibitorTargets specific kinases
Oxaprozin COX-2 inhibitorAnti-inflammatory properties

This comparison highlights how this compound may possess distinct biological activities due to its specific substitution pattern on the oxazole ring.

Q & A

Q. What mechanistic studies are necessary to elucidate the compound’s enzyme inhibition pathways?

  • Methodology :
  • Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric modulation .

Notes

  • Safety : Handle with nitrile gloves and fume hood due to acute oral/dermal toxicity (Category 4) .
  • Advanced Tools : Leverage COMSOL Multiphysics for reaction modeling and AI-driven "smart laboratories" for autonomous experimentation .

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